3-Hydroxy-16,17-epoxypregnan-20-one
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Overview
Description
3-Hydroxy-16,17-epoxypregnan-20-one is a steroidal compound with a unique structure characterized by an epoxide ring at the 16,17 position and a hydroxyl group at the 3 position. This compound is part of the pregnane family, which includes various biologically active steroids. Its molecular formula is C21H32O3, and it has a molecular weight of 332.477 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-16,17-epoxypregnan-20-one typically involves multiple steps, starting from readily available steroid precursors. One common method includes the epoxidation of a suitable pregnane derivative at the 16,17 position, followed by selective hydroxylation at the 3 position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-16,17-epoxypregnan-20-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring to diols or other reduced forms.
Substitution: The hydroxyl group at the 3 position can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Scientific Research Applications
3-Hydroxy-16,17-epoxypregnan-20-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in various biological processes and its interaction with biological molecules.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-16,17-epoxypregnan-20-one involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, the epoxide ring and hydroxyl group play crucial roles in its biological activity, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-16,17-epoxypregnan-20-one: Unique due to its specific epoxide and hydroxyl group positions.
3-Hydroxy-16,17-dihydroxypregnan-20-one: Similar structure but with an additional hydroxyl group.
3-Keto-16,17-epoxypregnan-20-one: Contains a ketone group instead of a hydroxyl group at the 3 position.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its epoxide ring and hydroxyl group positions make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadecan-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h13-18,23H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQPOBWYUXEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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